molecular formula C5H5Br2N3O2 B14076197 methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate

methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate

Cat. No.: B14076197
M. Wt: 298.92 g/mol
InChI Key: ZIKAZSRZPNVLJU-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring, and a methyl ester group attached to the 2-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate typically involves the bromination of a triazole precursor. One common method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives with altered electronic properties.

Scientific Research Applications

Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)acetate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H5Br2N3O2

Molecular Weight

298.92 g/mol

IUPAC Name

methyl 2-(4,5-dibromotriazol-2-yl)acetate

InChI

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-8-4(6)5(7)9-10/h2H2,1H3

InChI Key

ZIKAZSRZPNVLJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=C(C(=N1)Br)Br

Origin of Product

United States

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